Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine
Description
Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is a branched diamine featuring a tertiary diethylamino group and a secondary 3-methylcyclopentylamino group connected via a propyl chain. This structure confers unique steric and electronic properties, making it relevant in applications such as CO₂ capture, catalysis, and pharmaceutical synthesis. Its intramolecular tertiary amine may enhance reaction kinetics in acid-gas interactions, while the bulky cyclopentyl substituent could influence solubility and steric hindrance .
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)10-6-9-14-13-8-7-12(3)11-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
CIAKVSYCOLMDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCC(C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine involves several steps. One common method includes the reaction of diethylamine with 3-(3-methylcyclopentylamino)propyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new substituted amines.
Scientific Research Applications
Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
3-(Diethylamino)Propylamine (DEAPA)
- Structure : Primary amine (–NH₂) and tertiary diethylamine (–N(C₂H₅)₂) on a propyl backbone.
- Key Differences : Lacks the cyclopentyl group, resulting in reduced steric bulk.
- Applications : CO₂ absorption; the intramolecular tertiary amine promotes bicarbonate formation over carbamate, enhancing absorption capacity .
3-(Methylamino)Propylamine (MAPA)
- Structure : Primary amine (–NH₂) and secondary methylamine (–NHCH₃) on a propyl chain.
- Key Differences : Smaller substituent (methyl vs. cyclopentyl) reduces steric hindrance but limits thermal stability.
- Applications: Neutralizing agent for amino acid salts in CO₂ capture; optimal performance at 20% mass fraction .
N,N-Bis(Trifluoromethylbenzyl)-3-(2-Nitroimidazolyl)Propylamine (Bis-pTFN-1)
Physicochemical Properties
pKa Values
| Compound | Primary Amine pKa | Tertiary/Secondary Amine pKa | Temperature Range (K) |
|---|---|---|---|
| Diethyl({3-[(3-Methylcyclopentyl)Amino]Propyl})Amine* | ~9.5 (estimated) | ~7.8 (estimated) | 293–323 |
| DEAPA | 10.2 | 8.9 | 293–323 |
| MAPA | 10.5 | 9.1 | 298–323 |
*Estimated based on DEAPA/MAPA data . The cyclopentyl group may lower pKa due to inductive effects.
Viscosity in CO₂-Loaded Solutions
| Compound | Mass Fraction | CO₂ Loading (mol/mol) | Viscosity (cP, 298 K) |
|---|---|---|---|
| MAPA | 20% | 0.5 | 4.2 |
| DEAPA | 2 M | 0.4 | 3.8 |
| Target* | 20% (estimated) | 0.5 (estimated) | ~5.0 (predicted) |
Functional Performance
CO₂ Absorption Efficiency
- DEAPA : 2 M solution achieves 0.7 mol CO₂/mol amine capacity, driven by intramolecular tertiary amine promoting bicarbonate formation .
- MAPA: Neutralizes amino acids (e.g., sarcosine) for enhanced absorption; 20% MAPA solutions show 15% higher capacity than MEA .
- Target Compound : Expected to exhibit intermediate performance; cyclopentyl group may reduce carbamate stability but improve selectivity.
Pharmaceutical Potential
Biological Activity
Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine, a compound featuring a unique cyclopentyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be classified as a tertiary amine with a propyl chain linked to a 3-methylcyclopentyl group. The molecular formula is , indicating the presence of both aliphatic and cyclic structures, which may influence its biological properties.
Synthesis Methods:
- Alkylation Reactions: Utilizing alkyl halides with diethylamine to introduce the propyl chain.
- Cyclization Techniques: Employing cyclization strategies to form the cyclopentane structure.
- Purification Processes: Techniques such as recrystallization and chromatography are often employed to isolate the desired compound from reaction mixtures.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets in biological systems.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding: Interaction with neurotransmitter receptors, potentially influencing mood and behavior.
- Enzyme Modulation: Inhibition or activation of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have highlighted the following aspects of the compound's biological activity:
-
Antidepressant Properties:
- A study investigating similar compounds showed that modifications in the amine structure can enhance binding affinity to serotonin receptors, suggesting potential antidepressant effects .
- Anticancer Activity:
- Neuroprotective Effects:
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| Dimethylaminopropylamine | Simple diamine structure | Used in surfactants; skin irritant | |
| 1-(Dimethylamino)-propan-2-ol | Contains alcohol functional group | Exhibits analgesic properties | |
| This compound | Cyclopentane ring | Potential antidepressant and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
